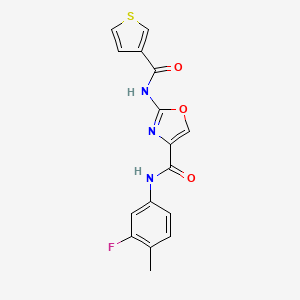

N-(3-fluoro-4-methylphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-fluoro-4-methylphenyl)-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O3S/c1-9-2-3-11(6-12(9)17)18-15(22)13-7-23-16(19-13)20-14(21)10-4-5-24-8-10/h2-8H,1H3,(H,18,22)(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDXWOAFQQTKJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-methylphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the thiophene ring: This step involves the coupling of a thiophene derivative with the oxazole intermediate, often using palladium-catalyzed cross-coupling reactions.

Attachment of the fluorinated phenyl group: This is usually done through nucleophilic aromatic substitution or other suitable methods to introduce the fluorine atom.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoro-4-methylphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorinated phenyl group or the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nucleophiles, or electrophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction can produce reduced oxazole derivatives.

Scientific Research Applications

Structure and Composition

The compound has a complex structure characterized by the presence of an oxazole ring, a thiophene moiety, and a fluorinated aromatic group. Its molecular formula is , indicating a significant molecular weight and diverse functional groups that contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds with similar structures to N-(3-fluoro-4-methylphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide demonstrate significant antimicrobial properties. For instance, derivatives of oxazole and thiophene have shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .

Anti-inflammatory Potential

The compound's structure suggests potential activity as an anti-inflammatory agent. Heterocyclic aromatic oxazoles have been reported to have selective inhibitory effects on cyclooxygenase-2 (COX-2), which is crucial for the synthesis of pro-inflammatory mediators . This aspect is particularly relevant for developing treatments for inflammatory diseases.

Fluorescent Chemosensor Applications

Recent studies have explored the use of oxazole derivatives as fluorescent chemosensors. For example, compounds related to this compound have been synthesized to detect metal ions like indium and chromium, exhibiting strong fluorescence upon binding . This application highlights the versatility of the compound in analytical chemistry.

Antiviral Properties

Emerging research suggests that derivatives of this compound may possess antiviral activity. Studies on related thiadiazole compounds have shown effectiveness against viral infections, indicating a potential pathway for exploring similar activities in oxazole-based compounds .

Case Study 1: Antimicrobial Efficacy

A study conducted on synthesized oxazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Candida albicans. The results indicated that modifications in the thiophene and oxazole rings could enhance antimicrobial properties .

| Compound | Bacterial Strain | Activity |

|---|---|---|

| 4a | E. coli | Significant |

| 4b | P. aeruginosa | Moderate |

| 4i | C. albicans | High |

Case Study 2: Anti-inflammatory Activity

In another study focused on COX-2 inhibition, researchers tested various oxazole derivatives, including those structurally similar to this compound. The findings revealed that certain modifications led to enhanced selectivity and potency against COX-2, suggesting a promising avenue for drug development .

Case Study 3: Fluorescent Sensor Development

A recent innovation involved creating a fluorescent chemosensor from thiophene and oxazole derivatives. The sensor showed selective binding to metal ions with significant fluorescence changes, demonstrating practical applications in environmental monitoring .

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

Receptor binding: It may bind to specific receptors, modulating cellular responses.

Signal transduction: The compound can influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Oxazole/Isoxazole Cores

Compound A: N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide ()

- Core Structure : Isoxazole (vs. oxazole in the target compound).

- Key Differences: Isoxazole contains an oxygen and nitrogen atom in adjacent positions, making it more polar than oxazole, which has nitrogen atoms separated by a carbon. This difference influences electron density and binding affinity . Substituents: The diethylamino group in Compound A increases solubility via protonation, whereas the 3-fluoro-4-methylphenyl group in the target compound enhances hydrophobicity and introduces steric effects.

- Synthesis: Compound A’s synthesis involves oxime formation and cyclization with ethyl 2-butenoate, while the target compound’s route likely employs similar carboxamide coupling strategies .

Substituent Effects on Aromatic Rings

Compound B: 3′-Methyl-4-dimethylaminoazobenzene ()

- Relevance: Although an azo dye, this compound highlights how substituent position (e.g., 3′-methyl) correlates with biological activity. The 3′-methyl derivative exhibited higher carcinogenicity and faster protein-binding kinetics compared to 2′- or 4′-methyl analogues .

- Comparison : In the target compound, the 3-fluoro substituent on the phenyl ring may similarly influence binding kinetics or metabolic stability. Fluorine’s electronegativity could mimic methyl’s steric effects while offering hydrogen-bonding capabilities .

Heterocyclic Derivatives with Electron-Withdrawing Groups

Compound C : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()

- Core Structure : Pyrazole (vs. oxazole). Pyrazole’s two adjacent nitrogen atoms enable stronger hydrogen bonding compared to oxazole’s single nitrogen.

- Substituents: The trifluoromethyl group in Compound C is a strong electron-withdrawing substituent, whereas the target compound’s fluorine is a smaller, less polar group.

Tabulated Comparison of Key Properties

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely parallels ’s methods, but the oxazole core may require milder cyclization conditions than isoxazole derivatives .

- Biological Interactions : The fluorine atom’s position (meta to methyl on phenyl) may mimic the enhanced activity observed in ’s 3′-methyl azo dye, suggesting optimized binding kinetics .

- Drug-Likeness : Compared to pyrazole derivatives (), the target compound’s carboxamide groups improve solubility, making it more suitable for oral bioavailability .

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 344.4 g/mol. Its structure features a fluorinated phenyl ring and thiophene moiety, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 344.4 g/mol |

| IUPAC Name | This compound |

| LogP | 2.6 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 7 |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The compound has been shown to inhibit key enzymes and disrupt cellular processes, leading to growth inhibition in various pathogens.

Antimicrobial Activity

Research indicates that this compound exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. In particular, it has been evaluated against strains such as Escherichia coli, Klebsiella spp., and Staphylococcus aureus.

Minimum Inhibitory Concentrations (MICs) for selected bacteria are summarized below:

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| E. coli | 8.0 |

| Klebsiella spp. | 16.0 |

| Staphylococcus aureus | 4.0 |

The compound acts as a prodrug that requires activation by specific bacterial nitroreductases, resulting in bactericidal effects in vitro and efficacy in animal models .

Cytotoxicity Studies

Cytotoxicity assays performed on various human cell lines (e.g., A549 lung cancer cells) revealed that the compound has a moderate cytotoxic profile with an IC50 value indicating significant cell death at higher concentrations.

Cytotoxicity Results:

| Cell Line | IC50 (µg/ml) |

|---|---|

| A549 | 10.2 |

| HeLa | 12.5 |

These results suggest that while the compound is effective against certain pathogens, it may also affect normal human cells at elevated concentrations .

Case Studies and Research Findings

A study conducted on the efficacy of this compound highlighted its potential as an alternative therapeutic agent for resistant bacterial infections. The researchers utilized a mouse thigh infection model to demonstrate the in vivo effectiveness of the compound, showing significant reductions in bacterial load compared to control groups .

Another case study investigated the structural modifications of related compounds, revealing that the presence of the fluorine atom in the phenyl ring enhances antibacterial potency without significantly increasing cytotoxicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(3-fluoro-4-methylphenyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide, and how can reaction conditions be optimized for reproducibility?

- Methodology : The compound’s synthesis likely follows a multi-step approach involving:

- Step 1 : Preparation of the oxazole-4-carboxylic acid core via cyclization of a β-ketoamide precursor under microwave or thermal conditions .

- Step 2 : Activation of the carboxylic acid using coupling reagents (e.g., HATU, EDCI) for amide bond formation with the 3-fluoro-4-methylphenyl amine moiety .

- Step 3 : Thiophene-3-carboxamide functionalization via a secondary coupling reaction .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Key Techniques :

- NMR Spectroscopy : Assign peaks for the oxazole ring (δ 8.1–8.2 ppm), fluorophenyl group (δ 6.9–7.3 ppm), and thiophene protons (δ 7.4–7.6 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <5 ppm error .

- HPLC : Ensure purity >95% using reverse-phase C18 columns and gradient elution .

Advanced Research Questions

Q. How can researchers resolve contradictory bioassay results for this compound in different cellular models?

- Case Study : If potency varies between HEK cells and neuronal models (e.g., Tg2576 mice), consider:

- Permeability : Assess blood-brain barrier (BBB) penetration via PAMPA assays, as fluorophenyl groups may enhance lipophilicity .

- Metabolic Stability : Use liver microsome assays to identify degradation pathways (e.g., cytochrome P450 interactions) .

- Off-Target Effects : Screen against kinase panels to rule out non-selective binding .

Q. What strategies are effective for improving the selectivity of this compound against closely related targets (e.g., GSK-3β vs. CDKs)?

- SAR Insights :

- Substituent Tuning : Replace the 3-fluoro-4-methylphenyl group with bulkier substituents (e.g., 3-iodo-4-methoxyphenyl) to exploit hydrophobic pockets in the target’s active site .

- Scaffold Hybridization : Integrate a pyridine or piperidine ring into the oxazole core to alter hydrogen-bonding interactions .

Q. How can researchers address low synthetic yields during the final amide coupling step?

- Troubleshooting :

- Coupling Reagents : Compare HATU (higher efficiency) vs. EDCI/HOBt for sterically hindered amines .

- Solvent Effects : Use DCM for better solubility of aromatic intermediates vs. DMF for polar substrates .

- Temperature Control : Conduct reactions at 0–4°C to minimize side reactions (e.g., epimerization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.